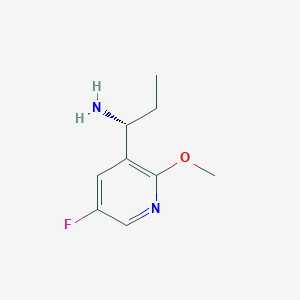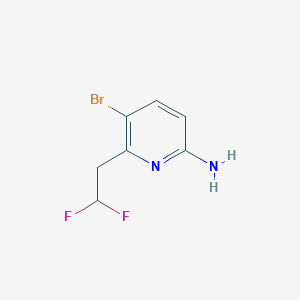
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is a chemical compound with the molecular formula C28H44N2O8. It is known for its applications in various fields, including organic synthesis and bioconjugation. This compound is characterized by the presence of two 2,5-dioxopyrrolidin-1-yl groups attached to an icosanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate typically involves the reaction of icosanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form icosanedioic acid and NHS.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using an amine nucleophile would result in the formation of an amide derivative.
Hydrolysis Products: The primary products of hydrolysis are icosanedioic acid and NHS.
Applications De Recherche Scientifique
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This property makes the compound valuable in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl)carbonate: Similar in structure but contains a carbonate group instead of an icosanedioate backbone.
Disuccinimidyl suberate: Another NHS ester compound used for crosslinking proteins and peptides.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl)icosanedioate is unique due to its long icosanedioate backbone, which provides flexibility and stability in bioconjugation applications. This makes it particularly useful in the development of long-chain bioconjugates and drug delivery systems .
Propriétés
Formule moléculaire |
C28H44N2O8 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) icosanedioate |
InChI |
InChI=1S/C28H44N2O8/c31-23-19-20-24(32)29(23)37-27(35)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-28(36)38-30-25(33)21-22-26(30)34/h1-22H2 |
Clé InChI |
NVNJWQVQPOOYMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


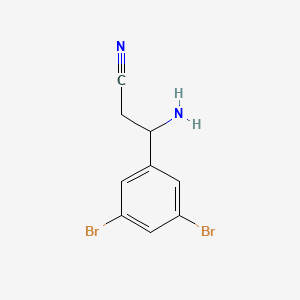

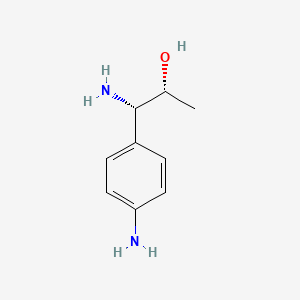


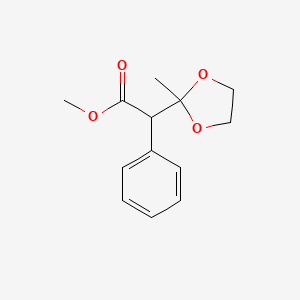
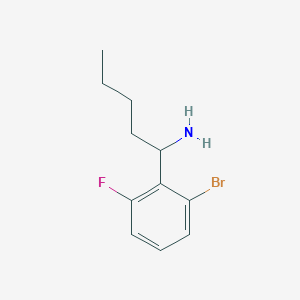
![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
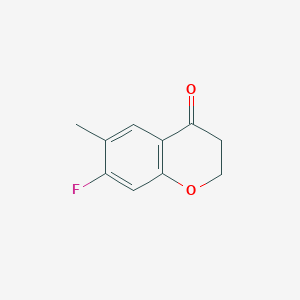
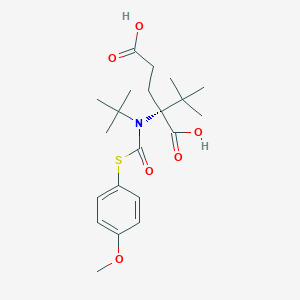

![(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
